N-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
Overview
Description
N-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is a compound that features a thiadiazole ring, a sulfanyl group, and a phenylpropanamide moiety
Preparation Methods
The synthesis of N-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide typically involves the reaction of 2,6-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with hydrazine hydrate to form the 1,3,4-thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with 3-phenylpropanoic acid chloride to yield the target compound .
Chemical Reactions Analysis
N-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the phenylpropanamide moiety.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in target organisms. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to N-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide include:
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
- N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
These compounds share the thiadiazole and sulfanyl moieties but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
IUPAC Name |
N-[5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS2/c19-14-7-4-8-15(20)13(14)11-25-18-23-22-17(26-18)21-16(24)10-9-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAMGCYBDNADJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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